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Compound of Interest

Compound Name: L-364918

Cat. No.: B1673718 Get Quote

Note on Compound Identification: Initial searches for "L-364,918" did not yield specific results

in the context of visceral pain research. However, extensive information is available for the

closely related and structurally similar compound L-364,718, a potent and selective antagonist

of the cholecystokinin-1 (CCK1) receptor, also known as devazepide. This document will focus

on the application of L-364,718 in visceral pain models, assuming it is the compound of interest

for researchers in this field.

Introduction
Visceral pain, originating from internal organs, is a complex and often poorly localized

sensation that is a hallmark of disorders such as Irritable Bowel Syndrome (IBS) and functional

dyspepsia.[1] The cholecystokinin (CCK) signaling pathway, particularly through the CCK1

receptor, has been identified as a significant modulator of visceral nociception. Cholecystokinin,

a peptide hormone released in the gastrointestinal tract, can enhance visceral sensitivity, and

its effects are mediated through CCK1 receptors located on various cells, including vagal

afferent neurons.[2][3]

L-364,718 (devazepide) is a valuable pharmacological tool for investigating the role of the

CCK1 receptor in visceral pain pathways. By selectively blocking this receptor, researchers can

elucidate the contribution of endogenous CCK to visceral hypersensitivity and explore the

therapeutic potential of CCK1 receptor antagonism for managing visceral pain conditions.
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The following tables summarize qualitative and semi-quantitative data on the effects of the

CCK1 receptor antagonist L-364,718 in a visceral pain model.

Table 1: Effect of L-364,718 on Stress-Induced Visceral Hypersensitivity in Mice

Model Animal Treatment Dosage

Effect on

Visceral

Hypersensiti

vity

Reference

Colorectal

Distension

(CRD)

Mouse

L-364,718

(CCK-

A/CCK1

receptor

inhibitor)

Not specified

Blocked

visceral

hypersensitivi

ty caused by

stress

[4]

Table 2: Effect of L-364,718 on Morphine Antinociception in a Visceral Pain Model

Model Animal Treatment

Effect on

Morphine

Antinociception

Reference

Colorectal

Distension

(CRD) in TNBS-

treated rats

Rat
Intrathecal L-

364,718
No effect [5]

Experimental Protocols
Detailed methodologies for two key experiments to study the effect of L-364,718 on visceral

pain are provided below.

Protocol 1: Colorectal Distension (CRD) Model in Rats to Assess Visceral Sensitivity

This protocol is adapted from established methods for inducing and measuring visceral pain in

rodents.[6][7][8]
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Materials:

Male Sprague-Dawley rats (200-250 g)

L-364,718 (Devazepide)

Vehicle for L-364,718 (e.g., 10% DMSO in saline)

Colorectal distension balloon (e.g., 5 cm latex balloon)

Barostat or pressure-controlled inflation device

Electromyography (EMG) recording equipment (optional, for visceromotor response

measurement)

Anesthesia (for balloon insertion, e.g., isoflurane)

Procedure:

Animal Preparation:

House rats individually and allow them to acclimate for at least 7 days before the

experiment.

On the day of the experiment, lightly anesthetize the rat with isoflurane.

Gently insert the lubricated colorectal distension balloon into the colorectum, with the end

of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.

Allow the rat to recover from anesthesia for at least 30 minutes in a testing chamber.

Drug Administration:

Administer L-364,718 or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

The timing of administration should be based on the pharmacokinetic profile of the

compound.

Colorectal Distension and Pain Assessment:
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Connect the balloon catheter to the barostat.

Apply graded colorectal distension pressures (e.g., 20, 40, 60, 80 mmHg) for a fixed

duration (e.g., 20 seconds) with a rest period between each distension (e.g., 4 minutes).

Assess the visceral pain response using one of the following methods:

Abdominal Withdrawal Reflex (AWR): Visually score the behavioral response on a scale

of 0-4 (0 = no response; 1 = brief head movement; 2 = contraction of abdominal

muscles; 3 = lifting of the abdomen; 4 = body arching and lifting of the pelvis).

Visceromotor Response (VMR): If using EMG, record the electrical activity of the

abdominal muscles during distension and quantify the response.

Data Analysis:

Compare the AWR scores or VMR amplitudes between the L-364,718-treated group and

the vehicle-treated group at each distension pressure. A reduction in the response in the

treated group indicates an analgesic effect.

Protocol 2: Acetic Acid-Induced Writhing Test in Mice to Assess Visceral Nociception

This protocol is a standard method for evaluating peripheral analgesics.[1][9]

Materials:

Male Swiss Webster mice (20-25 g)

L-364,718 (Devazepide)

Vehicle for L-364,718

0.6% Acetic acid solution in saline

Observation chambers

Procedure:

Animal Acclimatization:
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Allow mice to acclimate to the observation chambers for at least 30 minutes before the

experiment.

Drug Administration:

Administer L-364,718 or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at

a predetermined time before the acetic acid injection.

Induction of Writhing:

Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight).

Observation and Data Collection:

Immediately after the acetic acid injection, place the mouse in the observation chamber.

Count the number of writhes (a characteristic stretching and constriction of the abdomen)

for a set period (e.g., 20 minutes), starting 5 minutes after the injection.

Data Analysis:

Calculate the mean number of writhes for the L-364,718-treated group and the vehicle-

treated group.

Express the analgesic effect as the percentage of inhibition of writhing compared to the

vehicle control group.

Signaling Pathways and Visualizations
CCK1 Receptor Signaling in Visceral Nociception

Cholecystokinin (CCK) released from enteroendocrine cells in the gut binds to CCK1 receptors

on vagal afferent nerve terminals.[3] This binding activates Gq/11 proteins, leading to the

activation of Phospholipase C (PLC).[2][10] PLC hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[6][11]

This signaling cascade ultimately leads to the sensitization of ion channels, such as Transient

Receptor Potential (TRP) channels, increasing neuronal excitability and enhancing the
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transmission of pain signals to the central nervous system.[12] L-364,718 acts by competitively

blocking the initial binding of CCK to the CCK1 receptor, thereby inhibiting this entire

downstream signaling pathway.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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